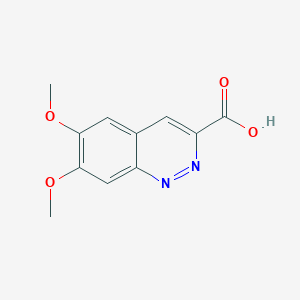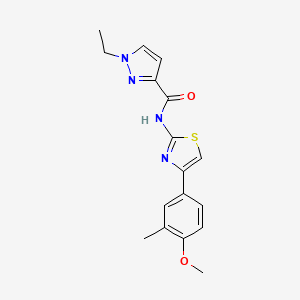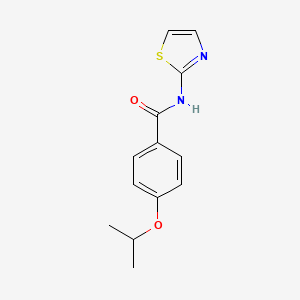![molecular formula C17H12F3NO2S2 B2368075 Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone CAS No. 861208-08-4](/img/structure/B2368075.png)
Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a sulfone group
Wissenschaftliche Forschungsanwendungen
Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and resistance to degradation.
Wirkmechanismus
Target of Action
Similar compounds have been found to act as peroxisome proliferator-activated receptor agonists .
Mode of Action
It’s suggested that it may interact with its targets to regulate inflammation .
Biochemical Pathways
It’s suggested that it may play a role in the regulation of central inflammation .
Result of Action
The compound has been evaluated for antiproliferative activity against human cancer cell lines . It was found to inhibit colony formation of MGC-803 cells in a concentration-dependent manner .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by the formation of the thiazole ring and subsequent sulfonation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order sulfones, while reduction can produce sulfoxides or thiols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)phenyl methyl sulfone
- 2-(Trifluoromethyl)phenylboronic acid
- 4-Trifluoromethylphenol
Uniqueness
Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone is unique due to its combination of a trifluoromethyl group, a thiazole ring, and a sulfone group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, enhanced metabolic stability, and specific reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-(4-methylsulfonylphenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2S2/c1-25(22,23)14-7-5-11(6-8-14)15-10-24-16(21-15)12-3-2-4-13(9-12)17(18,19)20/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOSVJLPSCREOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2367992.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2367993.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2367995.png)



![2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2368007.png)

![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2368009.png)

![2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2368011.png)
![ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2368013.png)

